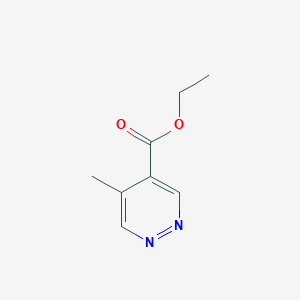
5-甲基吡啶并-4-甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-pyridazine-4-carboxylic acid ethyl ester is a heterocyclic compound which is a derivative of pyridazine . Pyridazine is a six-membered ring consisting of four carbon atoms and two nitrogen atoms .
Chemical Reactions Analysis
Esters, like 5-Methyl-pyridazine-4-carboxylic acid ethyl ester, undergo various reactions. They can be prepared from carboxylic acids by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Esters can also be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .科学研究应用
合成和化学反应
杂环化合物合成:5-芳基-6-芳基-2-氧代-1,2,3,6-四氢嘧啶-4-甲酸甲酯的合成展示了吡啶并衍生物在形成复杂杂环化合物中的多功能性。这些合成涉及与水合肼的反应,展示了该化合物用于创建药理学相关结构的效用 (Gein 等,2009)。
高效合成技术:一种制备 6-取代-5-羟基-3-氧代-2,3-二氢吡啶并-4-甲酸乙酯的通用程序突出了化学反应性和合成化学中的多样化潜力,导致 2,6-二取代衍生物的产量从中等至良好。这些过程对于开发具有潜在生物活性的新分子至关重要 (Murphy 等,2008)。
新型三唑衍生物:基于 4-甲基色满-2-酮的新型三唑衍生物的合成研究强调了吡啶并衍生物在生成具有多种生物应用的新化合物中的应用。这项工作展示了这些衍生物在合成复杂分子以用于潜在治疗中的作用 (Mottaghinejad & Alibakhshi,2018)。
抗菌活性:咪唑并[1,2-a]吡啶-2-甲酸芳基腙衍生物的合成及其抗菌活性检测代表了吡啶并衍生物在药物化学中的直接应用。这项研究强调了这些化合物在开发新型抗菌剂中的潜力 (Turan-Zitouni 等,2001)。
作用机制
Target of Action
Pyridazine derivatives, a group to which this compound belongs, have been shown to interact with a range of biological targets and exhibit various physiological effects .
Mode of Action
Pyridazine derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Pyridazine derivatives have been found to impact numerous biochemical pathways, leading to a variety of downstream effects .
Result of Action
Pyridazine derivatives have been associated with a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
生化分析
Biochemical Properties
5-Methyl-pyridazine-4-carboxylic acid ethyl ester plays a significant role in biochemical reactions due to its unique structure. The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity . These properties enable 5-Methyl-pyridazine-4-carboxylic acid ethyl ester to interact with various enzymes, proteins, and other biomolecules. For instance, it can form hydrogen bonds with amino acid residues in enzyme active sites, thereby influencing enzyme activity and stability. Additionally, its high dipole moment allows it to participate in π-π stacking interactions, which are crucial for molecular recognition processes .
Cellular Effects
5-Methyl-pyridazine-4-carboxylic acid ethyl ester has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of biomolecules . Furthermore, 5-Methyl-pyridazine-4-carboxylic acid ethyl ester can impact cell proliferation, differentiation, and apoptosis, depending on the cellular context and concentration used.
Molecular Mechanism
The molecular mechanism of action of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction and the target enzyme. Additionally, 5-Methyl-pyridazine-4-carboxylic acid ethyl ester can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 5-Methyl-pyridazine-4-carboxylic acid ethyl ester can lead to cumulative changes in cellular processes .
Dosage Effects in Animal Models
The effects of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cell death, tissue damage, and systemic toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
5-Methyl-pyridazine-4-carboxylic acid ethyl ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function . For example, binding to transporters can facilitate the uptake of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester into cells, while binding to intracellular proteins can affect its distribution within different cellular compartments .
Subcellular Localization
5-Methyl-pyridazine-4-carboxylic acid ethyl ester exhibits specific subcellular localization patterns, which can influence its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production .
属性
IUPAC Name |
ethyl 5-methylpyridazine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-10-9-4-6(7)2/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOIGNZETIAWGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=NC=C1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90532845 |
Source


|
| Record name | Ethyl 5-methylpyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90532845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92929-53-8 |
Source


|
| Record name | Ethyl 5-methylpyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90532845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

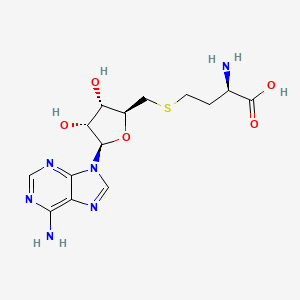

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)
![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)
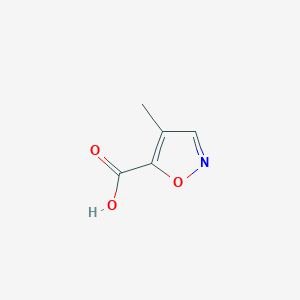
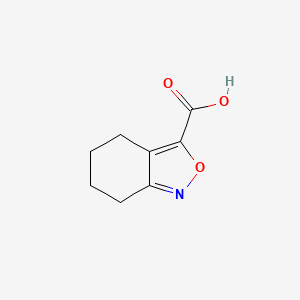
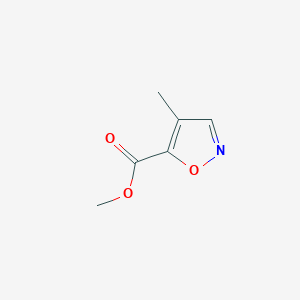
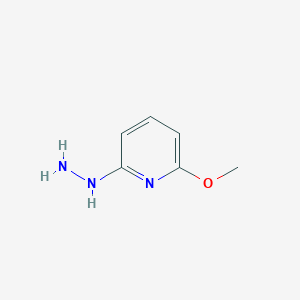
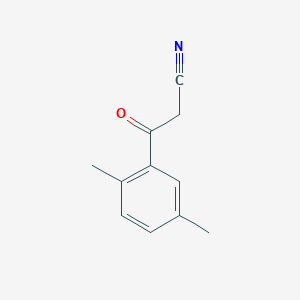

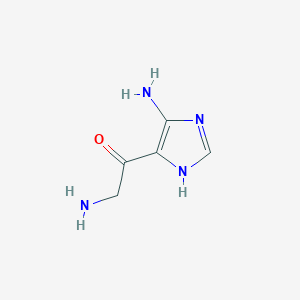
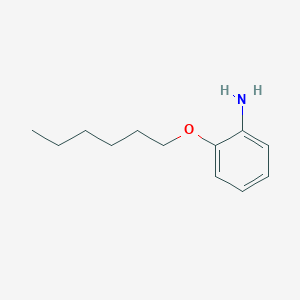

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)